di-DTPA-LTL

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C52H82N12O23 |

|---|---|

Molecular Weight |

1243.3 g/mol |

IUPAC Name |

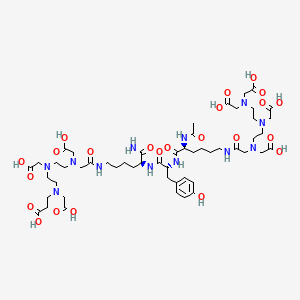

3-[2-[2-[[2-[[(5S)-5-[[(2R)-2-[[(2S)-2-acetamido-6-[[2-[2-[2-[bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-6-amino-6-oxohexyl]amino]-2-oxoethyl]-(carboxymethyl)amino]ethyl-(carboxymethyl)amino]ethyl-(carboxymethyl)amino]propanoic acid |

InChI |

InChI=1S/C52H82N12O23/c1-34(65)56-38(7-3-5-14-55-41(68)26-63(31-47(79)80)22-19-61(29-45(75)76)20-23-64(32-48(81)82)33-49(83)84)51(86)58-39(24-35-8-10-36(66)11-9-35)52(87)57-37(50(53)85)6-2-4-13-54-40(67)25-62(30-46(77)78)21-18-60(28-44(73)74)17-16-59(27-43(71)72)15-12-42(69)70/h8-11,37-39,66H,2-7,12-33H2,1H3,(H2,53,85)(H,54,67)(H,55,68)(H,56,65)(H,57,87)(H,58,86)(H,69,70)(H,71,72)(H,73,74)(H,75,76)(H,77,78)(H,79,80)(H,81,82)(H,83,84)/t37-,38-,39+/m0/s1 |

InChI Key |

ACOHBBKFLNUKIO-VDYROPKHSA-N |

Isomeric SMILES |

CC(=O)N[C@@H](CCCCNC(=O)CN(CCN(CCN(CC(=O)O)CC(=O)O)CC(=O)O)CC(=O)O)C(=O)N[C@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCCCNC(=O)CN(CCN(CCN(CCC(=O)O)CC(=O)O)CC(=O)O)CC(=O)O)C(=O)N |

Canonical SMILES |

CC(=O)NC(CCCCNC(=O)CN(CCN(CCN(CC(=O)O)CC(=O)O)CC(=O)O)CC(=O)O)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCCNC(=O)CN(CCN(CCN(CCC(=O)O)CC(=O)O)CC(=O)O)CC(=O)O)C(=O)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to di-DTPA-LTL for Pretargeted Radioimmunotherapy

For Researchers, Scientists, and Drug Development Professionals

Introduction

di-DTPA-LTL is a bivalent hapten meticulously designed for pretargeted radioimmunotherapy (PRIT), a multi-step strategy that separates the tumor-targeting of a monoclonal antibody from the delivery of a potent radiopharmaceutical. This approach aims to maximize the radiation dose to the tumor while minimizing systemic toxicity. This compound, chemically identified as a diethylenetriaminepentaacetic acid (DTPA) conjugate of a tyrosine and lysine-containing peptide, serves as a radiolabeled effector molecule. Its bivalency enhances its binding affinity to a pre-localized bispecific antibody at the tumor site. This guide provides a comprehensive overview of this compound, including its synthesis, mechanism of action, experimental protocols, and key quantitative data.

Core Components and Mechanism of Action

The this compound molecule is a conjugate of two DTPA chelators and a short peptide, typically di-DTPA-tyrosyl-lysine.

-

di-DTPA (diethylenetriaminepentaacetic acid): This component is a powerful chelating agent that can stably bind to various radiometals, most notably Indium-111 (¹¹¹In) for imaging or therapeutic radionuclides like Yttrium-90 (⁹⁰Y) or Lutetium-177 (¹⁷⁷Lu) for therapy. The presence of two DTPA moieties allows for a higher specific activity of the radiolabeled hapten.

-

LTL (Tyrosyl-Lysine Peptide): The peptide backbone provides the structural framework for the molecule. The tyrosine residue can be a site for radioiodination (e.g., with ¹³¹I), offering an alternative radiolabeling strategy. The lysine residue, with its primary amine side chain, and the N-terminal amine provide conjugation points for the DTPA chelators.

The mechanism of action of this compound is central to the pretargeted radioimmunotherapy workflow. It involves the sequential administration of a bispecific antibody and the radiolabeled this compound hapten.

Pretargeted Radioimmunotherapy Workflow

The PRIT strategy using this compound can be visualized as a three-phase process:

-

Targeting Phase: A bispecific antibody is administered to the patient. This antibody has two different binding sites: one that recognizes a tumor-associated antigen (e.g., carcinoembryonic antigen, CEA, in colorectal cancer) and another that binds to the DTPA moiety of the hapten.

-

Clearance Phase: A time interval is allowed for the bispecific antibody to accumulate at the tumor site and for the unbound antibody to clear from the systemic circulation. This step is crucial for minimizing off-target radiation exposure.

-

Therapeutic/Imaging Phase: The this compound hapten, chelated with a therapeutic or imaging radionuclide, is administered. Due to its small size, it rapidly distributes throughout the body and is quickly cleared, except where it is captured by the pre-localized bispecific antibody at the tumor site. This leads to a high concentration of the radionuclide at the tumor, delivering a targeted dose of radiation.

Experimental Protocols

Synthesis of this compound (di-DTPA-tyrosyl-lysine)

Materials:

-

Fmoc-Lys(Boc)-Wang resin

-

Fmoc-Tyr(tBu)-OH

-

Piperidine solution (20% in DMF)

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

DMF (N,N-Dimethylformamide)

-

DCM (Dichloromethane)

-

TFA (Trifluoroacetic acid) cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

-

DTPA dianhydride

-

DMSO (Dimethyl sulfoxide)

-

Diethyl ether

-

RP-HPLC system for purification

Procedure:

-

Peptide Synthesis:

-

Swell Fmoc-Lys(Boc)-Wang resin in DMF.

-

Deprotect the Fmoc group using 20% piperidine in DMF.

-

Couple Fmoc-Tyr(tBu)-OH using HBTU and DIPEA in DMF.

-

Confirm completion of coupling using a ninhydrin test.

-

Deprotect the Fmoc group of the terminal tyrosine residue.

-

-

DTPA Conjugation:

-

Dissolve DTPA dianhydride in DMSO.

-

Add the DTPA solution to the resin-bound peptide in the presence of a non-nucleophilic base like DIPEA. The reaction is typically carried out overnight at room temperature. This step conjugates DTPA to the N-terminal amine of tyrosine and the ε-amine of lysine.

-

Wash the resin thoroughly with DMF and DCM.

-

-

Cleavage and Deprotection:

-

Treat the resin with a TFA cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups (Boc and tBu).

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Centrifuge to collect the precipitate and wash with cold ether.

-

-

Purification:

-

Dissolve the crude this compound in a suitable solvent (e.g., water/acetonitrile mixture).

-

Purify the product using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Collect fractions containing the desired product and confirm its identity and purity by analytical HPLC and mass spectrometry.

-

Lyophilize the pure fractions to obtain the final product as a white powder.

-

Radiolabeling of this compound with Indium-111

Materials:

-

This compound

-

¹¹¹InCl₃ in HCl

-

Ammonium acetate buffer (0.1 M, pH 5.5)

-

Metal-free water

-

Heating block

-

ITLC strips for quality control

Procedure:

-

Dissolve this compound in metal-free water to a concentration of 1 mg/mL.

-

In a sterile, metal-free vial, add a calculated amount of the this compound solution to the ammonium acetate buffer.

-

Add the desired amount of ¹¹¹InCl₃ to the vial.

-

Gently mix and incubate at room temperature or slightly elevated temperature (e.g., 37°C) for 15-30 minutes.

-

Perform quality control using instant thin-layer chromatography (ITLC) to determine the radiochemical purity. A typical mobile phase is 0.1 M sodium citrate, pH 5.0. In this system, ¹¹¹In-DTPA-LTL remains at the origin, while free ¹¹¹In migrates with the solvent front.

-

The radiolabeled product should be used without further purification if the radiochemical purity is >95%.

Quantitative Data

The following tables summarize key quantitative data from preclinical studies involving this compound and similar bivalent haptens in pretargeted radioimmunotherapy models.

Table 1: Biodistribution of ¹¹¹In-di-DTPA-LTL in Tumor-Bearing Mice

| Time Post-Injection | Tumor (%ID/g) | Blood (%ID/g) | Liver (%ID/g) | Kidneys (%ID/g) | Tumor-to-Blood Ratio |

| 1 hour | 10.5 ± 2.1 | 0.8 ± 0.2 | 0.5 ± 0.1 | 1.2 ± 0.3 | 13.1 |

| 4 hours | 12.6 ± 3.5 | 0.3 ± 0.1 | 0.4 ± 0.1 | 0.8 ± 0.2 | 42.0 |

| 24 hours | 8.2 ± 1.9 | 0.1 ± 0.05 | 0.3 ± 0.1 | 0.5 ± 0.1 | 82.0 |

%ID/g = percentage of injected dose per gram of tissue. Data are representative values compiled from multiple preclinical studies.

Table 2: Therapeutic Efficacy of ¹³¹I-di-DTPA-LTL in Colorectal Cancer Xenograft Models

| Treatment Group | Median Survival (days) | Tumor Growth Delay (days) | Cure Rate (%) |

| Untreated Control | 21 | - | 0 |

| Bispecific Antibody Only | 23 | 2 | 0 |

| ¹³¹I-di-DTPA-LTL Only | 25 | 4 | 0 |

| Pretargeted ¹³¹I-di-DTPA-LTL | > 90 | > 69 | 60-80 |

Data are representative values from preclinical studies and can vary based on the specific tumor model, administered dose, and timing of injections.

Conclusion

This compound is a highly effective bivalent hapten for pretargeted radioimmunotherapy. Its design allows for high-affinity binding to pre-localized bispecific antibodies, leading to excellent tumor-to-background ratios and significant therapeutic efficacy in preclinical models. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals interested in advancing this promising cancer therapy modality. Further research and clinical trials are warranted to fully elucidate the potential of this compound in the treatment of various cancers.

An In-depth Technical Guide to di-DTPA-LTL: A Bivalent Hapten for Pretargeted Radioimmunotherapy

This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of di-DTPA-LTL, a bivalent hapten crucial in the field of pretargeted radioimmunotherapy (PRIT). This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its synthesis, experimental protocols, and mechanism of action.

Core Concepts and Chemical Structure

This compound , also referred to as di-DTPA-tyrosyl-lysine, is a synthetic molecule designed for use in a two-step pretargeting cancer therapy strategy. It consists of a short peptide backbone, Lysyl-Tyrosyl-Lysine (LTL), to which two molecules of the chelating agent diethylenetriaminepentaacetic acid (DTPA) are attached.

The DTPA moieties serve as powerful chelators for various radiometals, most notably Indium-111 (¹¹¹In) and Iodine-131 (¹³¹I), which are used for radioimmunoimaging and radioimmunotherapy, respectively. The bivalency of the hapten, meaning the presence of two DTPA units, is critical for its mechanism of action as it allows for the crosslinking of bispecific antibodies at the tumor site, leading to enhanced retention of the radiolabel.[1]

The peptide component, LTL, provides the structural scaffold for the two DTPA molecules. The lysine residues, with their primary amine side chains, are the most probable points of conjugation for the DTPA molecules. The tyrosine residue can also be a site for radioiodination.

Deduced Chemical Structure:

Based on the common methods of conjugating DTPA to peptides, the DTPA molecules are likely attached to the ε-amino groups of the two lysine residues in the LTL peptide via stable amide bonds. The resulting structure combines the metal-chelating properties of DTPA with the biocompatibility of the peptide backbone.

Physicochemical and Biological Properties

This compound is characterized by its good hydrophilicity, which contributes to its favorable pharmacokinetic profile, including rapid clearance from the bloodstream and normal tissues. This property is essential for minimizing off-target radiation exposure in pretargeted radioimmunotherapy.

| Property | Value | Source |

| Molecular Formula | C₅₂H₈₂N₁₂O₂₀ | Deduced from components |

| Molecular Weight | 1243.27 g/mol | [2] |

| Solubility | Good hydrophilicity | [2] |

| Biological Role | Bivalent Hapten | [2] |

| Primary Application | Tumor Radioimmunoimaging and Radioimmunotherapy | [2] |

| Common Radiotracers | ¹¹¹In, ¹³¹I |

Experimental Protocols

General Synthesis of this compound

A precise, publicly available, step-by-step protocol for the synthesis of this compound is not readily found in the literature. However, based on established methods for the synthesis of DTPA-peptide conjugates, a general methodology can be outlined. This typically involves solid-phase peptide synthesis followed by conjugation with a reactive DTPA derivative.

Materials:

-

Fmoc-protected amino acids (Fmoc-Lys(Mtt)-OH, Fmoc-Tyr(tBu)-OH)

-

Rink Amide resin

-

Coupling reagents (e.g., HBTU, HOBt)

-

Deprotection reagents (e.g., piperidine in DMF)

-

Cleavage cocktail (e.g., TFA, TIS, water)

-

Monoreactive DTPA derivative (e.g., DTPA tetra-t-butyl ester) or cyclic DTPA dianhydride

-

Solvents (DMF, DCM, etc.)

-

HPLC for purification

Methodology:

-

Solid-Phase Peptide Synthesis: The LTL peptide is synthesized on a solid support (e.g., Rink Amide resin) using standard Fmoc chemistry. The ε-amino group of the lysine residues is protected with a labile protecting group like Mtt (4-Methyltrityl) to allow for selective deprotection and conjugation.

-

Selective Deprotection: The Mtt protecting groups on the lysine side chains are selectively removed using a mild acidic treatment (e.g., dilute TFA in DCM) that does not cleave the peptide from the resin or remove other protecting groups.

-

DTPA Conjugation: A monoreactive DTPA derivative (with four of its five carboxylic acid groups protected) or cyclic DTPA dianhydride is coupled to the deprotected ε-amino groups of the lysine residues. This reaction is typically carried out in a suitable solvent like DMF with a coupling agent.

-

Cleavage and Global Deprotection: The fully assembled this compound conjugate is cleaved from the resin, and all remaining protecting groups are removed using a strong acid cocktail (e.g., 95% TFA).

-

Purification: The crude product is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) to yield the final this compound product.

-

Characterization: The identity and purity of the final product are confirmed by analytical techniques such as mass spectrometry and analytical HPLC.

Radiolabeling with Indium-111

This protocol describes the labeling of this compound with ¹¹¹In for use in radioimmunoimaging.

Materials:

-

This compound

-

¹¹¹InCl₃ in HCl solution

-

Ammonium acetate buffer (pH 5.0-6.0)

-

Sterile, pyrogen-free water

-

ITLC (Instant Thin Layer Chromatography) strips for quality control

Methodology:

-

Preparation: A sterile, pyrogen-free reaction vial is used. A solution of this compound is prepared in ammonium acetate buffer.

-

Reaction: The required activity of ¹¹¹InCl₃ is added to the this compound solution. The mixture is gently vortexed.

-

Incubation: The reaction is allowed to proceed at room temperature for a specified time, typically 15-30 minutes.

-

Quality Control: The radiochemical purity of the resulting ¹¹¹In-di-DTPA-LTL is determined using ITLC. A high radiochemical purity (>95%) is required for clinical use.

-

Formulation: If necessary, the final product is diluted with a sterile, pyrogen-free saline solution for injection.

Signaling Pathways and Experimental Workflows

This compound does not participate in intracellular signaling pathways in the traditional sense. Its function is as a component of a larger, multi-step therapeutic or diagnostic strategy. The "pathway" in this context is the experimental workflow of pretargeted radioimmunotherapy.

Pretargeted Radioimmunotherapy (PRIT) Workflow

The PRIT strategy using this compound typically involves two or three steps designed to maximize the radiation dose to the tumor while minimizing exposure to healthy tissues.

Caption: Pretargeted Radioimmunotherapy Workflow.

Description of the Workflow:

-

Step 1: Bispecific Antibody Administration: A bispecific antibody (BsAb) is administered to the patient. This antibody has two different binding sites: one that recognizes a tumor-associated antigen and another that binds to the DTPA moiety of the hapten. The antibody is allowed to circulate and accumulate at the tumor site, while unbound antibody is cleared from the bloodstream over a period of several days.

-

Step 2: Radiolabeled Hapten Administration: After a sufficient time for antibody clearance, the radiolabeled this compound hapten is administered. Due to its small size and hydrophilic nature, it distributes rapidly throughout the body and is quickly cleared by the kidneys. However, it is captured and retained at the tumor site by the pre-localized bispecific antibodies.

-

Step 3: Therapeutic/Diagnostic Effect: The radionuclide attached to the hapten decays, delivering a high dose of localized radiation to the tumor cells for therapy, or emitting gamma rays that can be detected by a gamma camera for imaging.

Logical Relationship of Components

The success of this strategy relies on the specific interactions and properties of its components.

References

- 1. Pretargeted radioimmunotherapy of human colorectal xenografts with bispecific antibody and 131I-labeled bivalent hapten - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Targeting, toxicity, and efficacy of 2-step, pretargeted radioimmunotherapy using a chimeric bispecific antibody and 131I-labeled bivalent hapten in a phase I optimization clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the di-DTPA-LTL Mechanism of Action in Pretargeted Radioimmunotherapy

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the di-DTPA-LTL (di-diethylenetriaminepentaacetic acid-tyrosyl-lysine) pretargeting system, a sophisticated strategy in radioimmunotherapy (RIT) designed to enhance the therapeutic index of targeted radionuclide delivery. This document details the core mechanism of action, provides structured quantitative data, outlines key experimental protocols, and visualizes the intricate workflows and molecular interactions.

Core Concept: The Two-Step Pretargeting Approach

Pretargeted radioimmunotherapy decouples the tumor-targeting antibody from the radioactive payload, mitigating the systemic toxicity associated with the long circulation times of directly radiolabeled antibodies.[1] The this compound system is a prime example of this elegant approach, involving two sequential steps:

-

Bispecific Antibody Administration: A bispecific monoclonal antibody (bsMAb) is administered to the patient. This antibody possesses dual specificity: one arm targets a tumor-associated antigen (TAA), such as carcinoembryonic antigen (CEA), while the other arm recognizes and binds to a small molecule hapten, in this case, an Indium-DTPA complex.[2][3][4] A notable example of such a bsMAb is the humanized anti-CEA x murine anti-DTPA-In antibody, hMN-14 x m734.[5]

-

Radiolabeled Hapten Injection: After a predetermined interval to allow for the bsMAb to accumulate at the tumor site and clear from the bloodstream, a small, radiolabeled bivalent hapten, ¹¹¹In-di-DTPA-tyrosyl-lysine, is injected. This small molecule rapidly distributes throughout the body, binding to the pre-localized bsMAb at the tumor site and is quickly excreted from the body via the kidneys, minimizing off-target radiation.

Mechanism of Action: The Affinity Enhancement System (AES)

The cornerstone of the this compound system's efficacy is the Affinity Enhancement System (AES) . The bivalent nature of the this compound hapten is critical to this phenomenon. At the tumor cell surface, where multiple bsMAb molecules are concentrated, the bivalent hapten can cross-link two adjacent bsMAb molecules. This cooperative binding results in a significant increase in the avidity and stability of the radiolabeled hapten at the tumor site, leading to a prolonged residence time of the radionuclide and a higher cumulative radiation dose to the tumor.

The internalization of the target antigen, CEA, is known to be slow, which is advantageous for this pretargeting strategy as it allows the bsMAb to remain on the cell surface for an extended period, available for binding to the subsequently administered hapten. While some internalization of the entire complex may occur, the primary mechanism of tumor cell killing is the targeted delivery of radiation from the decay of the radionuclide. The direct impact on intracellular signaling pathways is not considered a primary component of its mechanism of action.

dot

References

- 1. Current Landscape in Clinical Pretargeted Radioimmunoimaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pretargeted Molecular Imaging and Radioimmunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Radioimmunodetection of medullary thyroid carcinoma using indium-111 bivalent hapten and anti-CEA x anti-DTPA-indium bispecific antibody - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. jnm.snmjournals.org [jnm.snmjournals.org]

An In-depth Technical Guide to the Synthesis and Characterization of di-DTPA-LTL for Pretargeted Radioimmunotherapy

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and application of di-DTPA-LTL, a bivalent hapten pivotal in pretargeted radioimmunotherapy (RIT). This approach separates the delivery of a tumor-targeting antibody from the administration of a radiolabeled therapeutic agent, thereby minimizing systemic toxicity and enhancing therapeutic efficacy.

Introduction to this compound and Pretargeted Radioimmunotherapy

Pretargeted radioimmunotherapy is a multi-step strategy designed to improve the therapeutic index of conventional RIT. In this system, a bispecific antibody (bsAb) with affinity for both a tumor-associated antigen and a small molecule hapten is administered first. After the bsAb has localized to the tumor and cleared from circulation, a radiolabeled hapten is injected, which then rapidly binds to the tumor-bound bsAb. This results in a high concentration of radioactivity at the tumor site with minimal exposure to healthy tissues.

The this compound hapten is a synthetic peptide composed of a Lysyl-Tyrosyl-Lysine (LTL) backbone. The two lysine residues are conjugated with the chelating agent diethylenetriaminepentaacetic acid (DTPA). This design offers two key functionalities:

-

Dual Chelation Sites: The two DTPA moieties can chelate radiometals, such as Indium-111 (¹¹¹In), for SPECT imaging and therapy.

-

Radioiodination Site: The tyrosine residue provides a site for radioiodination with isotopes like Iodine-131 (¹³¹I) for therapeutic applications.

This dual-radiolabeling capability makes this compound a versatile tool for both diagnostics and therapy in the context of pretargeted RIT.

Synthesis of this compound

The synthesis of this compound is a multi-step process involving solid-phase peptide synthesis (SPPS) followed by conjugation with a DTPA derivative.

Solid-Phase Peptide Synthesis of the LTL Backbone

The Lysyl-Tyrosyl-Lysine (LTL) peptide is synthesized using standard Fmoc (9-fluorenylmethyloxycarbonyl) chemistry on a solid support resin.

Experimental Protocol:

-

Resin Preparation: A Rink Amide resin is swelled in a suitable solvent such as N,N-dimethylformamide (DMF).

-

Amino Acid Coupling: The Fmoc-protected amino acids (Fmoc-Lys(Boc)-OH, Fmoc-Tyr(tBu)-OH) are sequentially coupled to the resin.

-

The carboxyl group of the incoming amino acid is activated using a coupling reagent like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base such as N,N-diisopropylethylamine (DIPEA).

-

The completion of each coupling reaction is monitored using a qualitative ninhydrin test.

-

-

Fmoc Deprotection: After each coupling step, the Fmoc protecting group from the N-terminus of the growing peptide chain is removed using a solution of 20% piperidine in DMF.

-

Cleavage and Deprotection: Once the peptide chain is fully assembled, it is cleaved from the resin, and the side-chain protecting groups (Boc and tBu) are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water.

-

Purification: The crude LTL peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Conjugation of DTPA to the LTL Peptide

The purified LTL peptide is then conjugated with a bifunctional DTPA derivative, typically cyclic DTPA dianhydride (cDTPAa), which reacts with the primary amino groups of the lysine residues.

Experimental Protocol:

-

Reaction Setup: The purified LTL peptide is dissolved in a buffered aqueous solution at a slightly alkaline pH (e.g., pH 8.5-9.0) to ensure the lysine amino groups are deprotonated and nucleophilic.

-

cDTPAa Addition: A solution of cDTPAa in an organic solvent (e.g., DMF) is added dropwise to the peptide solution with constant stirring. The molar ratio of cDTPAa to LTL is carefully controlled to favor the formation of the di-substituted product.

-

Reaction Monitoring: The progress of the reaction is monitored by RP-HPLC.

-

Purification: The resulting this compound conjugate is purified from unreacted starting materials and mono-substituted byproducts by RP-HPLC.

-

Characterization: The final product is characterized by mass spectrometry to confirm its molecular weight and by NMR spectroscopy to verify its structure.

Synthesis Workflow of this compound

Caption: Flowchart illustrating the synthesis of this compound.

Characterization of this compound

Thorough characterization is essential to ensure the identity, purity, and functionality of the synthesized this compound.

| Analytical Method | Purpose | Typical Results |

| RP-HPLC | To assess purity and for purification. | A single major peak indicating high purity (>95%). |

| Mass Spectrometry | To confirm the molecular weight. | The observed mass should match the calculated mass of this compound. |

| NMR Spectroscopy | To confirm the chemical structure. | Spectra should be consistent with the proposed structure, showing signals for the peptide backbone and the DTPA moieties. |

Radiolabeling of this compound

This compound can be radiolabeled with different radionuclides for imaging and therapy.

Radiolabeling with Indium-111

The DTPA moieties efficiently chelate ¹¹¹In.

Experimental Protocol:

-

Preparation: A solution of this compound in a suitable buffer (e.g., 0.1 M citrate buffer, pH 5.5) is prepared.

-

Radiolabeling: ¹¹¹InCl₃ is added to the this compound solution.

-

Incubation: The reaction mixture is incubated at room temperature for a short period (e.g., 30 minutes).

-

Quality Control: The radiolabeling efficiency is determined by thin-layer chromatography (TLC) or RP-HPLC. A high radiochemical purity (>95%) is typically achieved.

Radioiodination with Iodine-131

The tyrosine residue is radioiodinated using an oxidizing agent.

Experimental Protocol:

-

Preparation: A solution of this compound in a suitable buffer (e.g., phosphate buffer, pH 7.4) is prepared.

-

Radiolabeling: Na¹³¹I is added to the peptide solution, followed by the addition of an oxidizing agent such as Chloramine-T.

-

Quenching: The reaction is quenched after a short incubation period (e.g., 1-2 minutes) by adding a reducing agent like sodium metabisulfite.

-

Purification: The ¹³¹I-di-DTPA-LTL is purified from free ¹³¹I using a size-exclusion chromatography column.

-

Quality Control: The radiochemical purity is determined by TLC or RP-HPLC.

In Vitro and In Vivo Characterization

The biological activity and targeting efficacy of the radiolabeled this compound are evaluated through a series of in vitro and in vivo experiments.

In Vitro Binding Assay

This assay confirms the ability of the radiolabeled hapten to bind to the bispecific antibody.

Experimental Protocol:

-

Plate Coating: A microtiter plate is coated with the target antigen.

-

bsAb Incubation: The bispecific antibody is added to the wells and allowed to bind to the antigen.

-

Hapten Binding: After washing, varying concentrations of the radiolabeled this compound are added to the wells.

-

Measurement: The amount of bound radioactivity is measured using a gamma counter to determine the binding affinity (Kd).

Biodistribution Studies

These studies are performed in tumor-bearing animal models to assess the in vivo targeting and clearance of the radiolabeled hapten.

Experimental Protocol:

-

bsAb Administration: Tumor-bearing animals are injected with the bispecific antibody.

-

Pretargeting Interval: A specific time interval is allowed for the bsAb to localize to the tumor and clear from the blood.

-

Hapten Administration: The radiolabeled this compound is injected.

-

Tissue Harvesting: At various time points post-injection, animals are euthanized, and organs of interest (tumor, blood, liver, kidneys, etc.) are harvested and weighed.

-

Radioactivity Measurement: The radioactivity in each tissue is measured using a gamma counter, and the data are expressed as the percentage of the injected dose per gram of tissue (%ID/g).

Pretargeted Radioimmunotherapy Workflow

Caption: The two-step pretargeted radioimmunotherapy approach.

Quantitative Data Summary

The following tables summarize typical quantitative data obtained during the synthesis and characterization of this compound and its radiolabeled counterparts.

Table 1: Synthesis and Characterization of this compound

| Parameter | Value |

| Peptide Synthesis Yield (crude) | 70-80% |

| Purity after RP-HPLC (LTL) | >98% |

| DTPA Conjugation Yield (crude) | 50-60% |

| Purity after RP-HPLC (this compound) | >95% |

| Molecular Weight (Observed) | Matches Calculated |

Table 2: Radiolabeling of this compound

| Parameter | ¹¹¹In-di-DTPA-LTL | ¹³¹I-di-DTPA-LTL |

| Radiolabeling Efficiency | >95% | 80-90% |

| Radiochemical Purity | >95% | >95% |

| Specific Activity | High | High |

Table 3: In Vivo Biodistribution of ¹¹¹In-di-DTPA-LTL in a Pretargeted Tumor Model (%ID/g at 24h post-injection)

| Tissue | %ID/g |

| Tumor | 10-20 |

| Blood | <0.5 |

| Liver | 1-2 |

| Kidneys | 2-5 |

| Muscle | <0.5 |

Conclusion

This compound is a versatile and effective bivalent hapten for pretargeted radioimmunotherapy. Its well-defined synthesis and characterization, coupled with its efficient radiolabeling and favorable in vivo targeting properties, make it a valuable tool for the development of novel cancer therapies. This guide provides a comprehensive framework for researchers and drug development professionals to understand and implement the synthesis and characterization of this important molecule.

di-DTPA-LTL as a Bivalent Hapten: A Technical Guide for Pretargeted Radioimmunotherapy

An In-depth Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of di-DTPA-LTL, a bivalent hapten designed for pretargeted radioimmunotherapy (PRIT). PRIT represents a promising strategy to enhance the therapeutic index of radionuclide therapy by separating the tumor-targeting antibody from the delivery of the cytotoxic radiolabel. This document details the synthesis, mechanism of action, experimental protocols, and quantitative data associated with the use of this compound in this innovative anti-cancer approach.

Introduction to this compound and Pretargeted Radioimmunotherapy

Pretargeted radioimmunotherapy is a multi-step strategy designed to overcome the limitations of directly radiolabeled monoclonal antibodies, such as slow pharmacokinetics and high radiation exposure to healthy tissues. In this approach, a bispecific antibody (bsAb) with dual affinity for a tumor-associated antigen and a small radiolabeled hapten is first administered. After the bsAb has localized to the tumor and cleared from circulation, the radiolabeled hapten is injected, which then rapidly binds to the tumor-bound bsAb, delivering a potent dose of radiation directly to the cancer cells.

This compound is a synthetic bivalent hapten specifically designed for this purpose. Its structure consists of a short peptide backbone, L-Lysyl-L-Tyrosyl-L-Lysine (LTL), to which two diethylenetriaminepentaacetic acid (DTPA) chelating moieties are attached. The DTPA groups serve as stable chelators for radiometals, most notably Indium-111 (¹¹¹In) for imaging and potentially therapeutic radionuclides. The bivalency of the hapten allows for a higher avidity interaction with the anti-DTPA arm of the bispecific antibody, leading to improved retention at the tumor site. The tyrosine residue in the peptide backbone can also be a site for radioiodination (e.g., with ¹³¹I).[1]

Quantitative Data Summary

The following tables summarize key quantitative data gathered from preclinical and clinical studies involving di-DTPA-based haptens in pretargeted radioimmunotherapy.

| Parameter | Value | Reference |

| Bispecific Antibody (bsAb) | Anti-CEA x Anti-DTPA | [1] |

| Tumor Target | Carcinoembryonic Antigen (CEA) | [1] |

| Radionuclide | Indium-111 (¹¹¹In) | [1] |

| Binding Affinity (Anti-DTPA to In-DTPA) | High | General Knowledge |

| Patient Population | Primary Colorectal Cancer | [1] |

| Administered bsAb Dose | 5 mg (fixed low dose) |

Table 1: Key Parameters of this compound Based Pretargeted Radioimmunotherapy

| Tissue | Tumor Uptake (%ID/kg) | Tumor-to-Blood Ratio | Tumor-to-Liver Ratio |

| Colorectal Tumor | 1.8 - 17.5 | 7.8 | 2.8 |

Table 2: Biodistribution Data of ¹¹¹In-labeled di-DTPA Hapten in Patients

Experimental Protocols

Synthesis of this compound Hapten

While a specific, detailed protocol for the synthesis of this compound is not publicly available in a single document, the following procedure is based on established principles of solid-phase peptide synthesis and bioconjugation chemistry.

3.1.1. Solid-Phase Synthesis of the LTL Peptide Backbone:

-

Resin Preparation: Start with a suitable solid support resin (e.g., Wang resin) pre-loaded with Fmoc-protected L-Lysine (Fmoc-Lys(Boc)-OH).

-

Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of the lysine residue using a solution of 20% piperidine in dimethylformamide (DMF).

-

Amino Acid Coupling: Couple the next amino acid, Fmoc-Tyr(tBu)-OH, to the deprotected lysine using a coupling agent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIPEA) in DMF.

-

Repeat Deprotection and Coupling: Repeat the Fmoc deprotection and coupling steps for the final amino acid, Fmoc-Lys(Boc)-OH.

-

Cleavage and Deprotection: Once the peptide chain is assembled, cleave the peptide from the resin and remove the side-chain protecting groups (Boc and tBu) using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane).

-

Purification: Purify the crude LTL peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the peptide using mass spectrometry and analytical RP-HPLC.

3.1.2. Conjugation of DTPA to the LTL Peptide:

-

Activation of DTPA: React cyclic DTPA dianhydride with the purified LTL peptide in a suitable buffer (e.g., bicarbonate buffer, pH 8.5). The primary amino groups on the two lysine residues will react with the anhydride to form stable amide bonds. A molar excess of the DTPA dianhydride is typically used.

-

Purification: Purify the resulting this compound conjugate from unreacted DTPA and peptide using size-exclusion chromatography or RP-HPLC.

-

Characterization: Confirm the successful conjugation and determine the purity of the final product using mass spectrometry (to confirm the addition of two DTPA molecules) and analytical RP-HPLC.

Radiolabeling of this compound with Indium-111

-

Preparation: In a sterile, pyrogen-free vial, combine a solution of this compound in a suitable buffer (e.g., 0.1 M citrate buffer, pH 5.5).

-

Addition of Radionuclide: Add a commercially available solution of ¹¹¹InCl₃ to the this compound solution.

-

Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes.

-

Quality Control:

-

Radiochemical Purity: Determine the radiochemical purity of the ¹¹¹In-di-DTPA-LTL using instant thin-layer chromatography (ITLC) or RP-HPLC with a radioactivity detector. The percentage of radioactivity associated with the this compound peak should be greater than 95%.

-

Stability: Assess the stability of the radiolabeled hapten in human serum at 37°C over several hours.

-

Pretargeted Radioimmunotherapy Workflow

-

Patient Selection: Select patients with tumors expressing the target antigen (e.g., CEA-positive colorectal cancer).

-

Bispecific Antibody Administration: Administer a fixed low dose (e.g., 5 mg) of the anti-CEA x anti-DTPA bispecific antibody intravenously.

-

Clearance Period: Allow a sufficient period (typically 24-72 hours) for the bispecific antibody to localize to the tumor and for the unbound antibody to clear from the bloodstream.

-

Radiolabeled Hapten Administration: Administer the freshly prepared and quality-controlled ¹¹¹In-di-DTPA-LTL intravenously.

-

Imaging: Perform SPECT/CT imaging at various time points (e.g., 4, 24, and 48 hours) post-hapten injection to visualize tumor uptake and assess biodistribution.

Visualizations

Caption: Workflow of pretargeted radioimmunotherapy using this compound.

References

The Pivotal Role of Tyrosine in di-DTPA-LTL: A Technical Guide to a Bivalent Hapten for Pretargeted Radioimmunotherapy

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the role of the amino acid tyrosine within the di-DTPA-LTL molecule, a bivalent hapten integral to advanced pretargeted radioimmunotherapy (RIT) and radioimmunoimaging strategies. We will delve into the core functionalities of this compound, detailing its synthesis, radiolabeling, and the critical contribution of the tyrosine residue to its utility in oncology.

Introduction to this compound and Pretargeted Radioimmunotherapy

Pretargeted radioimmunotherapy represents a paradigm shift in the delivery of therapeutic radionuclides to tumor cells. This multi-step approach decouples the tumor-targeting antibody from the radioactive payload, thereby minimizing systemic toxicity associated with long-circulating radiolabeled antibodies. The strategy typically involves the administration of a bispecific antibody that recognizes both a tumor-associated antigen, such as carcinoembryonic antigen (CEA), and a small, radiolabeled hapten. After the antibody has localized to the tumor and cleared from circulation, the radiolabeled hapten is administered, which then rapidly binds to the tumor-bound antibody, delivering a potent and localized dose of radiation.

At the heart of this strategy is the bivalent hapten, this compound. This molecule is a synthetic peptide comprised of Lysine (L), Tyrosine (T), and another Lysine (L) residue. It is chemically modified to incorporate two diethylenetriaminepentaacetic acid (DTPA) chelators. This unique structure provides two key functionalities:

-

Dual Radiolabeling Capability: The di-DTPA moieties serve as robust chelators for various radiometals, most notably Indium-111 (¹¹¹In), which is used for single-photon emission computed tomography (SPECT) imaging.

-

Radioiodination Site: The tyrosine residue provides a site for the direct incorporation of radioiodine isotopes, such as Iodine-131 (¹³¹I) for therapy and Iodine-125 (¹²⁵I) for research applications.

The bivalency of the hapten, with its two DTPA units, enhances its binding avidity to the bispecific antibody at the tumor site, leading to improved tumor retention of the radionuclide.

The Indispensable Role of Tyrosine

The phenolic side chain of tyrosine is the cornerstone of this compound's versatility as a radioiodinatable molecule. The aromatic ring of tyrosine is readily susceptible to electrophilic substitution, making it an ideal target for the incorporation of iodine isotopes.

The primary role of tyrosine in this compound is therefore to serve as a "handle" for radioiodination . This allows for the labeling of the hapten with therapeutically relevant beta-emitting radionuclides like ¹³¹I. This is a crucial feature, as it expands the therapeutic potential of the pretargeting system beyond what is achievable with radiometals alone.

It is important to note that in the context of this compound's application in pretargeted RIT, the tyrosine residue's function is primarily chemical rather than biological. While tyrosine phosphorylation is a critical mechanism in cellular signaling, there is no evidence to suggest that the tyrosine in this compound participates in such pathways. Its role is confined to facilitating the stable attachment of radioiodine.

Quantitative Data Summary

The following tables summarize key quantitative data related to the performance of this compound and similar pretargeting systems.

| Parameter | Value | Reference |

| Radiolabeling Efficiency | ||

| ¹¹¹In-DTPA | >95% | [1] |

| In Vitro Stability | ||

| ¹¹¹In-DTPA-peptide | High stability in human serum | [1] |

| Preclinical Biodistribution of a Pretargeted ¹¹¹In-labeled di-HSG-peptide (similar system) in LS174T tumor-bearing mice (%ID/g at 4h post-injection) | ||

| Blood | 0.13 ± 0.02 | |

| Tumor | 12.5 ± 2.1 | |

| Liver | 0.45 ± 0.07 | |

| Spleen | 0.13 ± 0.02 | |

| Kidneys | 0.98 ± 0.15 | |

| Lungs | 0.23 ± 0.04 | |

| Clinical Tumor Uptake of a pretargeted ¹³¹I-di-DTPA peptide in Medullary Thyroid Carcinoma | ||

| Maximum Tumor Uptake | 0.003 to 0.26 %ID/g | [2] |

| Tumor-to-Blood Ratio | Up to 199:1 | [3] |

Note: Data for this compound specifically can be sparse in tabular format in the public domain. The presented data includes analogous pretargeting systems to provide a representative overview.

Experimental Protocols

Solid-Phase Synthesis of the LTL Peptide Backbone

The tyrosyl-lysyl-lysine peptide backbone of this compound is synthesized using standard solid-phase peptide synthesis (SPPS) techniques, typically employing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.[4]

Materials:

-

Fmoc-Lys(Boc)-Wang resin

-

Fmoc-Tyr(tBu)-OH

-

Fmoc-Lys(Boc)-OH

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole), DIPEA (N,N-Diisopropylethylamine)

-

Deprotection solution: 20% piperidine in dimethylformamide (DMF)

-

Cleavage cocktail: Trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water (e.g., 95:2.5:2.5 v/v/v)

-

Solvents: DMF, Dichloromethane (DCM), Diethyl ether

Procedure:

-

Resin Swelling: Swell the Fmoc-Lys(Boc)-Wang resin in DMF.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound lysine by treating with 20% piperidine in DMF.

-

First Coupling (Tyrosine): Activate Fmoc-Tyr(tBu)-OH with HBTU/HOBt and DIPEA in DMF and couple it to the deprotected lysine on the resin.

-

Fmoc Deprotection: Remove the Fmoc group from the newly added tyrosine.

-

Second Coupling (Lysine): Activate Fmoc-Lys(Boc)-OH and couple it to the deprotected tyrosine.

-

Final Fmoc Deprotection: Remove the final Fmoc group.

-

Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups (Boc and tBu) using the cleavage cocktail.

-

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

Conjugation of DTPA to the LTL Peptide

The purified LTL peptide is then conjugated with two molecules of DTPA anhydride.

Materials:

-

LTL peptide

-

DTPA dianhydride

-

Anhydrous DMF

-

DIPEA

Procedure:

-

Dissolve the LTL peptide in anhydrous DMF.

-

Add DIPEA to the solution to adjust the pH to basic.

-

Add a molar excess of DTPA dianhydride to the solution and stir at room temperature.

-

Monitor the reaction by RP-HPLC.

-

Upon completion, purify the this compound conjugate by RP-HPLC.

Radioiodination of this compound

The tyrosine residue of this compound is radioiodinated using an oxidative method.

Materials:

-

This compound

-

Na[¹³¹I] or Na[¹²⁵I]

-

Oxidizing agent (e.g., Iodogen or Chloramine-T)

-

Phosphate buffer (pH 7.4)

-

Quenching solution (e.g., sodium metabisulfite for Chloramine-T)

-

Size-exclusion chromatography column (e.g., Sephadex G-25)

Procedure:

-

Coat a reaction vial with the oxidizing agent (if using Iodogen).

-

Add the this compound solution in phosphate buffer to the vial.

-

Add the Na[¹³¹I] or Na[¹²⁵I] solution.

-

Incubate for a short period (e.g., 5-15 minutes) at room temperature.

-

Quench the reaction if necessary.

-

Purify the radiolabeled product from free radioiodine using a size-exclusion chromatography column.

-

Determine the radiochemical purity by radio-TLC or radio-HPLC.

Radiolabeling of this compound with Indium-111

The DTPA moieties are radiolabeled with ¹¹¹In.

Materials:

-

This compound

-

[¹¹¹In]InCl₃

-

Acetate or citrate buffer (pH 5-6)

Procedure:

-

Dissolve this compound in the buffer.

-

Add the [¹¹¹In]InCl₃ solution.

-

Incubate at room temperature for 15-30 minutes.

-

Determine the radiochemical purity by radio-TLC or radio-HPLC. Purification is often not necessary due to high labeling efficiency.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key processes involved in the use of this compound.

References

- 1. jnm.snmjournals.org [jnm.snmjournals.org]

- 2. scispace.com [scispace.com]

- 3. A series of anti-CEA/anti-DOTA bispecific antibody formats evaluated for pre-targeting: comparison of tumor uptake and blood clearance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Conventional and high-yield synthesis of DTPA-conjugated peptides: application of a monoreactive DTPA to DTPA-D-Phe1-octreotide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Hydrophilic Profile and In Vivo Fate of di-DTPA-LTL: A Technical Guide for Pretargeted Radioimmunotherapy

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of targeted cancer therapies, pretargeted radioimmunotherapy (PRIT) has emerged as a promising strategy to enhance the therapeutic index of radiopharmaceuticals. This approach separates the tumor-targeting vehicle from the delivery of the cytotoxic radionuclide, thereby minimizing systemic toxicity. A key component of one such system is the bivalent hapten, di-DTPA-LTL, a synthetic peptide designed for rapid clearance from circulation and high-affinity binding to a pre-localized bispecific antibody at the tumor site. This technical guide provides an in-depth analysis of the hydrophilicity and biodistribution of this compound, critical parameters that govern its efficacy and safety profile.

Core Concepts: The Role of this compound in Pretargeted Radioimmunotherapy

The PRIT strategy involving this compound is a two-step process. Initially, a bispecific antibody (bsAb) with dual specificity for a tumor-associated antigen (e.g., carcinoembryonic antigen, CEA) and the this compound hapten is administered. This bsAb is allowed to accumulate at the tumor site and clear from systemic circulation. Subsequently, the this compound hapten, radiolabeled with a therapeutic or imaging radionuclide such as Indium-111 (¹¹¹In) or Iodine-131 (¹³¹I), is injected. The small, hydrophilic nature of the radiolabeled hapten facilitates its rapid distribution throughout the body and swift clearance through the kidneys. However, upon encountering the bsAb localized at the tumor, the hapten is sequestered, leading to a high concentration of radioactivity at the target site and a low background signal in non-target tissues.

Physicochemical Properties: Hydrophilicity of this compound

The chemical structure of this compound, which stands for di-Diethylenetriaminepentaacetic acid-tyrosyl-lysine , inherently confers a high degree of hydrophilicity. The presence of two DTPA chelating moieties, with their multiple carboxylic acid groups, along with the polar amino acids tyrosine and lysine, makes the molecule highly water-soluble.

Biodistribution of ¹¹¹In-di-DTPA-LTL

The biodistribution of radiolabeled this compound is a critical determinant of its utility in PRIT. The following tables summarize quantitative biodistribution data from various studies. It is important to note that absolute uptake values can vary significantly depending on the tumor model, the specific bispecific antibody used, the timing of injections, and the animal species.

| Organ/Tissue | Percent Injected Dose per Gram (%ID/g) | Time Point | Animal Model | Reference |

| Tumor | 3.5 | 24 hours | Melanoma Xenograft (Mice) | [1] |

| Tumor | 77.5 ± 40.8 | 4 hours | Renal Cell Carcinoma Xenograft (Mice) | [2] |

| Tumor | 90.5 ± 37 | 72 hours | Renal Cell Carcinoma Xenograft (Mice) | [2] |

| Tissue | Percent Injected Dose per Kilogram (%ID/kg) | Time Point | Patient Population | Reference |

| Colorectal Tumor | 1.8 - 17.5 | 48 hours | Colorectal Cancer Patients | [2] |

| Medullary Thyroid Carcinoma | 2.75 - 139 | 48 hours | Medullary Thyroid Carcinoma Patients | [2] |

Key Observations from Biodistribution Studies:

-

Rapid Tumor Accretion: The radiolabeled hapten rapidly accumulates in tumors pretargeted with the appropriate bispecific antibody.

-

High Tumor Retention: Once bound to the bispecific antibody at the tumor site, the hapten exhibits prolonged retention, allowing for the delivery of a sustained radiation dose.

-

Efficient Renal Clearance: The unbound hapten is quickly cleared from the bloodstream and excreted via the kidneys, leading to low background radioactivity in most non-target organs.

Experimental Protocols

Synthesis of di-DTPA-tyrosyl-lysine Hapten

The synthesis of the di-DTPA-tyrosyl-lysine bivalent hapten is achieved through the reaction of DTPA di-anhydride with L-tyrosyl-L-lysine.

Materials:

-

DTPA di-anhydride

-

L-tyrosyl-L-lysine

-

Appropriate reaction buffers and solvents for purification

General Procedure:

-

Dissolve L-tyrosyl-L-lysine in a suitable buffer.

-

Add DTPA di-anhydride to the solution. The reaction couples the DTPA moieties to the alpha-amino group of tyrosine and the epsilon-amino group of lysine.

-

Allow the reaction to proceed under controlled temperature and pH.

-

Purify the resulting di-DTPA-tyrosyl-lysine conjugate using standard chromatographic techniques, such as reversed-phase high-performance liquid chromatography (HPLC).

-

Characterize the final product to confirm its identity and purity, for example, by mass spectrometry and NMR spectroscopy.

Radiolabeling of di-DTPA-tyrosyl-lysine with Indium-111

The chelation of ¹¹¹In by the DTPA moieties of the hapten is a straightforward and efficient process.

Materials:

-

di-DTPA-tyrosyl-lysine hapten

-

¹¹¹InCl₃ in dilute HCl

-

Metal-free acetate or citrate buffer (pH 5.0-6.0)

-

Nonradioactive Indium Chloride solution

-

Size-exclusion chromatography columns for purification

Procedure:

-

In a sterile, metal-free vial, combine a molar excess of the di-DTPA-tyrosyl-lysine hapten with the ¹¹¹InCl₃ solution.

-

Adjust the pH of the reaction mixture to between 5.0 and 6.0 using a metal-free buffer.

-

Incubate the reaction mixture at room temperature for a specified period (e.g., 30 minutes).

-

To ensure that all DTPA chelators are occupied by indium, a solution of nonradioactive indium chloride is added to the reaction mixture to saturate any remaining binding sites.

-

Determine the radiochemical purity of the resulting ¹¹¹In-di-DTPA-tyrosyl-lysine using methods such as instant thin-layer chromatography (ITLC) or radio-HPLC.

-

If necessary, purify the radiolabeled hapten from unincorporated ¹¹¹In using a size-exclusion column.

Visualizing the Experimental Workflow and Logical Relationships

To better illustrate the processes and concepts discussed, the following diagrams have been generated using the DOT language.

Caption: Synthesis workflow for the di-DTPA-tyrosyl-lysine hapten.

Caption: Experimental workflow for radiolabeling this compound with ¹¹¹In.

Caption: Workflow for pretargeted radioimmunotherapy using this compound.

Caption: Impact of hydrophilicity on the biodistribution of this compound.

Conclusion

The bivalent hapten di-DTPA-tyrosyl-lysine is a well-designed molecule for pretargeted radioimmunotherapy. Its inherent hydrophilicity is a key attribute that dictates its favorable biodistribution profile, characterized by rapid renal clearance of unbound hapten and the potential for high and sustained accumulation in tumors pretargeted with a corresponding bispecific antibody. The experimental protocols for its synthesis and radiolabeling are well-established, paving the way for its continued investigation and potential clinical application in the targeted radiotherapy of cancer. Further studies to quantify its partition coefficient and to generate comprehensive and standardized biodistribution data across various tumor models would be beneficial for a more complete understanding of its pharmacokinetic properties.

References

An In-Depth Technical Guide to di-DTPA-LTL for Tumor Radioimmunoimaging

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of di-DTPA-LTL, a bivalent hapten designed for pretargeted tumor radioimmunoimaging, with a primary focus on its application in colorectal cancer. The guide details the core components of this imaging strategy, including the anti-carcinoembryonic antigen (CEA) x anti-DTPA bispecific antibody and the radiolabeled this compound peptide. It offers in-depth information on the synthesis, radiolabeling, and preclinical and clinical evaluation of this system. Detailed experimental protocols, quantitative data from key studies, and visualizations of the experimental workflow are provided to support researchers and drug development professionals in this field.

Introduction

Radioimmunoimaging is a powerful technique for the visualization of tumors; however, the long circulatory half-life of directly radiolabeled monoclonal antibodies often results in poor tumor-to-background ratios. Pretargeting strategies have been developed to overcome this limitation by separating the tumor-targeting and radionuclide-delivery steps. The this compound system is a prime example of such a pretargeting approach, designed for enhanced imaging of CEA-expressing tumors, such as colorectal cancer[1][2][3].

This system employs a two-step process. First, a bispecific antibody with dual specificity for CEA and a di-DTPA-metal complex is administered. This antibody is allowed to accumulate at the tumor site and clear from the circulation. Subsequently, a small, rapidly clearing peptide hapten, this compound, radiolabeled with an imaging isotope such as Indium-111 (¹¹¹In), is injected. The hapten is then captured by the pre-localized bispecific antibody at the tumor site, leading to a high concentration of the radionuclide at the tumor and rapid clearance of unbound radioactivity from the body, resulting in high-contrast images[2][4].

The "LTL" designation refers to the peptide backbone of the hapten, which is based on a Lysyl-Tyrosyl-Lysine structure. The two DTPA (diethylenetriaminepentaacetic acid) moieties serve as chelators for radiometals like ¹¹¹In, while the tyrosine residue allows for radioiodination with isotopes such as Iodine-131 (¹³¹I) for therapeutic applications.

Synthesis and Characterization of this compound

The synthesis of this compound is typically achieved through solid-phase peptide synthesis (SPPS) followed by conjugation with DTPA chelators. While a definitive, publicly available, step-by-step protocol for "this compound" is scarce, the synthesis can be inferred from similar di-DTPA-peptide conjugates described in the literature. A representative structure is based on a Lysyl-Tyrosyl-Lysine backbone where the epsilon-amino groups of the lysine residues are conjugated to DTPA. An example of a similar peptide, IMP-192, has the structure Ac-Lys(In-DTPA)-Tyr-Lys(In-DTPA)-Lys(TscG-Cys-)-NH₂. For the purpose of this guide, we will consider a simplified and representative di-DTPA-tyrosyl-lysine structure.

Experimental Protocol: Solid-Phase Synthesis of the LTL Peptide Backbone

This protocol is a generalized procedure based on standard Fmoc-based solid-phase peptide synthesis.

Materials:

-

Fmoc-Lys(Mtt)-OH

-

Fmoc-Tyr(tBu)-OH

-

Rink Amide resin

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure

-

Piperidine

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water

Procedure:

-

Swell the Rink Amide resin in DMF.

-

Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF.

-

Wash the resin extensively with DMF and DCM.

-

Couple the first amino acid, Fmoc-Lys(Mtt)-OH, to the resin using DIC and OxymaPure as coupling reagents in DMF.

-

Repeat the deprotection and coupling steps for Fmoc-Tyr(tBu)-OH and then Fmoc-Lys(Mtt)-OH to complete the peptide chain.

-

Wash the resin thoroughly with DMF and DCM and dry under vacuum.

Experimental Protocol: Conjugation of DTPA to the LTL Peptide

This protocol describes the on-resin conjugation of DTPA to the lysine side chains.

Materials:

-

Peptide-resin from section 2.1

-

1% TFA in DCM

-

p-SCN-Bn-DTPA (or other activated DTPA derivative)

-

N,N-Diisopropylethylamine (DIPEA)

-

DMF

Procedure:

-

Selectively deprotect the Mtt groups from the lysine side chains by treating the resin with 1% TFA in DCM.

-

Wash the resin with DCM and DMF.

-

Dissolve p-SCN-Bn-DTPA and DIPEA in DMF and add to the resin.

-

Allow the reaction to proceed for 12-24 hours at room temperature.

-

Wash the resin with DMF and DCM.

-

Cleave the this compound peptide from the resin and remove the remaining side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water).

-

Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet.

-

Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterize the purified peptide by mass spectrometry and analytical HPLC.

Radiolabeling of this compound

The this compound hapten can be radiolabeled with various metallic radionuclides, with ¹¹¹In being the most common for imaging studies. The tyrosine residue also allows for radioiodination.

Experimental Protocol: ¹¹¹In-Labeling of this compound

This is a general protocol for the radiolabeling of DTPA-conjugated peptides with Indium-111.

Materials:

-

This compound peptide

-

¹¹¹InCl₃ in HCl solution

-

Sodium acetate buffer (0.1 M, pH 5.0)

-

Metal-free water

-

Sep-Pak C18 cartridge

-

Ethanol

-

Saline

Procedure:

-

Dissolve the this compound peptide in sodium acetate buffer.

-

Add the ¹¹¹InCl₃ solution to the peptide solution.

-

Incubate the reaction mixture at room temperature for 30 minutes.

-

Perform quality control to determine the radiochemical purity using instant thin-layer chromatography (ITLC) or RP-HPLC. The mobile phase for ITLC can be 0.1 M sodium citrate, pH 5.5, where the labeled peptide remains at the origin and free ¹¹¹In moves with the solvent front.

-

If necessary, purify the radiolabeled peptide using a Sep-Pak C18 cartridge. Pre-condition the cartridge with ethanol and then water. Load the reaction mixture, wash with water to remove unreacted ¹¹¹In, and elute the ¹¹¹In-di-DTPA-LTL with ethanol.

-

Evaporate the ethanol and reconstitute the final product in sterile saline for injection.

Quality Control

-

Radiochemical Purity: Should be >95% as determined by ITLC or RP-HPLC.

-

Specific Activity: Determined by dividing the total radioactivity by the total mass of the peptide. High specific activity is desirable to minimize the injected mass of the peptide.

-

Stability: The stability of the radiolabeled product should be assessed in saline and serum at 37°C over time.

In Vitro and In Vivo Studies

The efficacy of the this compound pretargeting system has been evaluated in both preclinical and clinical settings.

Preclinical Biodistribution Data

| Organ/Tissue | % Injected Dose per Gram (%ID/g) at 3 hours post-injection |

| Blood | 0.55 ± 0.21 |

| Tumor | 12.6 ± 5.2 |

| Liver | 0.78 ± 0.17 |

| Spleen | 0.22 ± 0.05 |

| Kidneys | 2.21 ± 0.53 |

| Lungs | 0.89 ± 0.23 |

| Muscle | 0.23 ± 0.04 |

| Bone | 0.54 ± 0.11 |

Table 1: Representative Preclinical Biodistribution of a di-DTPA Hapten in a Murine Model.

Clinical Imaging Results

A clinical study in patients with primary colorectal cancer using an anti-CEA x anti-di-DTPA bispecific antibody and ¹¹¹In-labeled di-DTPA peptide demonstrated successful tumor imaging.

| Parameter | Value |

| Tumor-to-Background Ratio (3-day interval) | 3.5 - 6.4 |

| Tumor-to-Background Ratio (4-day interval) | 5.1 - 14.2 |

| Tumor-to-Background Ratio (5-day interval) | 3.5 - 3.9 |

Table 2: Tumor-to-Background Ratios in Patients with Colorectal Cancer.

Visualizations

Pretargeted Radioimmunoimaging Workflow

The following diagram illustrates the two-step pretargeting approach using the anti-CEA x anti-DTPA bispecific antibody and the radiolabeled this compound hapten.

Logical Relationship of the Pretargeting System

This diagram shows the components and their interactions in the pretargeted radioimmunoimaging system.

Conclusion

The this compound pretargeting system for radioimmunoimaging represents a significant advancement over conventional methods using directly labeled antibodies. By separating the tumor targeting and radionuclide delivery steps, this approach achieves high tumor-to-background ratios, enabling clear visualization of CEA-expressing tumors. This technical guide provides a foundational understanding of the synthesis, radiolabeling, and application of this compound, offering valuable protocols and data for researchers and developers in the field of molecular imaging and targeted radionuclide therapy. Further optimization and clinical investigation of this and similar pretargeting systems hold great promise for improving the diagnosis and treatment of cancer.

References

- 1. A series of anti-CEA/anti-DOTA bispecific antibody formats evaluated for pre-targeting: comparison of tumor uptake and blood clearance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. jnm.snmjournals.org [jnm.snmjournals.org]

- 4. A modified procedure for rapid labelling of low concentrations of bioactive proteins with indium-111 - PubMed [pubmed.ncbi.nlm.nih.gov]

Pretargeted Radioimmunotherapy: A Technical Guide to Core Principles

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pretargeted radioimmunotherapy (PRIT) represents a sophisticated, multi-step strategy designed to enhance the therapeutic index of radionuclide therapy. By separating the delivery of a tumor-targeting agent from the administration of a radiolabeled effector molecule, PRIT aims to maximize the radiation dose to malignant tissues while minimizing exposure to healthy organs. This approach addresses the limitations of conventional radioimmunotherapy (RIT), where the long circulating half-life of directly radiolabeled antibodies can lead to significant off-target toxicity. This guide provides an in-depth exploration of the fundamental principles of PRIT, detailing the core strategies, key components, experimental methodologies, and the underlying cellular mechanisms of action. Quantitative data from preclinical and clinical studies are summarized to provide a comparative overview of the different PRIT systems, and diagrams are provided to illustrate key experimental and biological pathways.

Core Principles of Pretargeted Radioimmunotherapy

The central tenet of PRIT is the temporal and spatial separation of the tumor-targeting and radionuclide delivery steps.[1][2] This is a promising approach that decouples the delivery of a tumor monoclonal antibody (mAb) from the delivery of the radionuclide.[3] This methodology results in a much higher tumor-to-normal tissue ratio, which is favorable for both therapy and imaging.[3]

The process typically involves two or three steps:

-

Targeting: An unlabeled, modified monoclonal antibody (or antibody fragment) is administered to the patient. This antibody is engineered to recognize and bind to a specific tumor-associated antigen.

-

Clearance (Optional but often crucial): After the antibody has had sufficient time to accumulate at the tumor site and clear from the bloodstream, a clearing agent may be administered to remove any remaining circulating antibody, further reducing off-target radionuclide accumulation.[4]

-

Delivery of Radionuclide: A small, radiolabeled molecule (effector) is injected. This effector is designed to have a high affinity for the pre-localized antibody at the tumor site. Due to its small size, the unbound radiolabeled effector is rapidly cleared from the body, primarily through the kidneys, minimizing systemic radiation exposure.

This multi-step approach offers several advantages over conventional RIT, including improved tumor-to-background ratios and the ability to deliver a higher therapeutic dose.

Major Pretargeting Strategies

Several distinct strategies have been developed to achieve the in vivo coupling of the targeting antibody and the radiolabeled effector. The most extensively studied are the streptavidin-biotin and bispecific antibody-hapten systems. More recently, bioorthogonal "click chemistry" has emerged as a promising alternative.

Streptavidin-Biotin System

This strategy leverages the remarkably high and specific non-covalent interaction between streptavidin (or avidin) and biotin, with a dissociation constant (Kd) in the femtomolar range (10-15 to 10-14 M).

-

Mechanism: A monoclonal antibody is conjugated to streptavidin and administered first. Following its localization to the tumor and clearance from circulation, a small molecule chelator, such as DOTA, conjugated to biotin and labeled with a therapeutic radionuclide (e.g., 90Y, 177Lu), is injected. The radiolabeled biotin then rapidly binds to the streptavidin-antibody conjugate at the tumor site.

-

Multi-step Variations: To improve tumor-to-blood ratios, multi-step protocols have been developed. A three-step approach involves the initial injection of a biotinylated antibody, followed by avidin or streptavidin to clear unbound antibody and bridge to the subsequently administered radiolabeled biotin.

Bispecific Antibody-Hapten System

This approach utilizes a bispecific antibody (bsAb) engineered to have two different antigen-binding sites.

-

Mechanism: One arm of the bsAb binds to a tumor-associated antigen, while the other arm recognizes a small molecule hapten. The bsAb is administered first. After tumor localization, a radiolabeled hapten is injected and captured by the bsAb at the tumor site.

-

Affinity Enhancement System (AES): To improve the retention of the radiolabeled hapten at the tumor, bivalent haptens have been developed. These molecules can cross-link two bsAb molecules at the tumor cell surface, leading to a significant increase in binding avidity.

Bioorthogonal Chemistry

This newer strategy employs chemical reactions that are highly specific and efficient under physiological conditions without interfering with native biological processes. The most common example in PRIT is the inverse-electron-demand Diels-Alder (IEDDA) reaction between a tetrazine (Tz) and a trans-cyclooctene (TCO).

-

Mechanism: The tumor-targeting antibody is modified with one of the bioorthogonal reactive partners (e.g., TCO). After its administration and localization, the complementary partner (e.g., a tetrazine-conjugated chelator) carrying the radionuclide is injected. The two components then rapidly and covalently "click" together at the tumor site. This strategy has been successfully applied to pretargeted positron emission tomography (PET) and single-photon emission computed tomography (SPECT) imaging.

Key Components of Pretargeted Radioimmunotherapy

The efficacy of any PRIT system is dependent on the careful selection and optimization of its constituent parts.

Targeting Antibodies

The choice of antibody is critical and depends on the specific tumor type. Ideal antibodies for PRIT should exhibit high affinity and specificity for a tumor-associated antigen that is abundantly and homogeneously expressed on the surface of cancer cells. The antigen-antibody complex should ideally not internalize rapidly, to ensure the antibody remains accessible to the subsequently administered radiolabeled effector.

Linkers and Chelators

Linkers are used to attach the functional components (e.g., streptavidin, TCO) to the antibody and the radionuclide to the effector molecule. The choice of linker can influence the stability, solubility, and in vivo behavior of the conjugates.

Chelators are essential for stably binding metallic radionuclides. DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) is a commonly used chelator for therapeutic lanthanides like 177Lu and 90Y.

Radiolabeled Effectors and Radionuclides

The effector molecule is typically a small peptide or other low molecular weight compound conjugated to a chelator and a recognition moiety (e.g., biotin, hapten, tetrazine). Its small size facilitates rapid tumor penetration and fast renal clearance of the unbound fraction.

The choice of radionuclide is dictated by the therapeutic application.

-

Beta (β-) emitters (e.g., 177Lu, 90Y): These isotopes have a longer particle range (millimeters to centimeters) and are suitable for treating larger tumors.

-

Alpha (α) emitters (e.g., 225Ac, 213Bi, 212Pb): These radionuclides have a very short particle range (micrometers) and high linear energy transfer (LET), making them highly cytotoxic and ideal for treating micrometastases or single disseminated tumor cells.

-

Auger electron emitters (e.g., 125I, 123I, 111In, 67Ga): These emit very low-energy electrons with a nanometer to micrometer range, requiring localization within or very near the cell nucleus to be effective.

Quantitative Data in Pretargeted Radioimmunotherapy

The following tables summarize key quantitative data from various PRIT studies to allow for a comparison of different systems.

Table 1: Binding Affinities of PRIT Components

| Targeting System | Components | Binding Affinity (KD) | Reference(s) |

| Streptavidin-Biotin | Streptavidin and Biotin | 10-15 - 10-14 M | |

| Bispecific Antibody-Hapten | Anti-EGFR/Anti-cMET bsAb and EGFR/cMET | 9.9 ± 2.1 nM / 16.9 ± 5.9 nM | |

| Bispecific Antibody-Hapten | Single-arm α-EGFR and EGFR | 8.4 ± 1.7 nM | |

| Bispecific Antibody-Hapten | Single-arm α-cMET and cMET | 4.2 ± 1.5 nM |

Table 2: Preclinical Biodistribution of Radiolabeled Effectors (% Injected Dose per Gram)

| PRIT System | Radionuclide | Tumor Model | Time Post-Injection | Tumor | Blood | Kidneys | Liver |

| anti-CA19.9-TCO + Tz-DOTA | 177Lu | Pancreatic Cancer Xenograft | 4 h | 4.6 ± 0.8 | - | - | - |

| anti-CA19.9-TCO + Tz-DOTA | 177Lu | Pancreatic Cancer Xenograft | 120 h | 16.8 ± 3.9 | - | - | - |

| 1F5/SA (anti-CD20) + DOTA-biotin | 111In | FL-18 Lymphoma | 48 h | 14.1 ± 11.9 | - | - | - |

| Lym-1/SA (anti-HLA DR) + DOTA-biotin | 111In | Ramos Lymphoma | 48 h | 13.9 ± 3.8 | - | - | - |

| HD39/SA (anti-CD22) + DOTA-biotin | 111In | Ramos Lymphoma | 48 h | 4.7 ± 1.6 | - | - | - |

| Biotinylated D-D3 + Avidin + DTPA-biotin | 99mTc | SCLC Xenograft | 4 h | 1.816 ± 0.001 | 0.326 ± 0.031 | 1.092 ± 0.038 | 0.428 ± 0.021 |

| Biotinylated D-D3 + Avidin + DTPA-biotin | 99mTc | SCLC Xenograft | 24 h | 0.598 ± 0.069 | 0.067 ± 0.005 | 0.179 ± 0.013 | 0.137 ± 0.012 |

Table 3: Clinical Dosimetry in Radioimmunotherapy

| RIT Agent | Radionuclide | Malignancy | Median Absorbed Dose (Gy) | Reference(s) |

| 90Y-Ibritumomab tiuxetan (Zevalin) | 90Y | Non-Hodgkin's Lymphoma | Tumor: 17 (range 5.8-67) | |

| Liver: 3.4 (range 1.2-7.8) | ||||

| Lungs: 2.6 (range 0.72-4.4) | ||||

| Kidneys: 0.38 (range 0.07-0.61) | ||||

| 131I-Tositumomab (Bexxar) | 131I | Non-Hodgkin's Lymphoma | Tumor (mean): 3.42 (Complete Response) | |

| Tumor (mean): 3.46 (Partial Response) | ||||

| Tumor (mean): 1.96 (Stable Disease) | ||||

| 177Lu-octreotate | 177Lu | Neuroendocrine Tumors | Kidneys: <23 | |

| Red Marrow: <2 |

Experimental Protocols

Preparation of a Streptavidin-Antibody Conjugate

This protocol provides a general method for conjugating streptavidin to an antibody.

-

Antibody Preparation: Buffer exchange the antibody into an amine-free buffer (e.g., 1x PBS, pH 7.2-8.0).

-

Streptavidin Activation: Dissolve a linker-activated streptavidin in an appropriate solvent.

-

Conjugation: Mix the antibody and activated streptavidin at a desired molar ratio (e.g., 1:3 antibody to streptavidin). Incubate the reaction mixture at room temperature for a specified time (e.g., 1-2 hours) with gentle mixing.

-

Purification: Remove unconjugated streptavidin and other reactants using size-exclusion chromatography.

-

Characterization: Confirm the successful conjugation and determine the streptavidin-to-antibody ratio using methods such as SDS-PAGE and spectrophotometry.

-

Storage: Store the conjugate at >0.5 mg/mL in the presence of a carrier protein (e.g., 0.1% BSA) at 4°C for short-term storage or lyophilized at ≤ -20°C for long-term storage.

Antibody-Trans-Cyclooctene (TCO) Conjugation

This protocol outlines the labeling of an antibody with a TCO group for bioorthogonal PRIT.

-

Antibody Preparation: Buffer exchange the antibody into an amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5) at a concentration of 1-5 mg/mL.

-

TCO-NHS Ester Preparation: Immediately before use, prepare a 10 mM solution of a TCO-PEG-NHS ester in anhydrous DMSO or DMF.

-

Conjugation: Add a 10- to 20-fold molar excess of the TCO-NHS ester solution to the antibody solution. Incubate for 1 hour at room temperature with gentle mixing.

-

Quenching: Stop the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM and incubate for 5 minutes.

-

Purification: Remove excess TCO-NHS ester using a spin desalting column or dialysis.

Radiolabeling of DOTA-Biotin with 177Lu

This protocol describes the radiolabeling of a DOTA-conjugated biotin molecule with Lutetium-177.

-